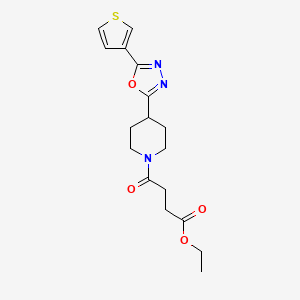
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a pyrrole ring, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process that includes the formation of the oxazole and pyrrole rings, followed by the introduction of the morpholine group. A common synthetic route may involve the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, with the choice of solvent and temperature being critical for achieving high yields.
-
Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to ensure the efficient formation of the pyrrole ring.
-
Coupling of the Oxazole and Pyrrole Rings: : The oxazole and pyrrole rings are coupled through a condensation reaction, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an inert atmosphere to prevent side reactions.
-
Introduction of the Morpholine Group: : The final step involves the introduction of the morpholine group through a nucleophilic substitution reaction. The reaction conditions, such as the choice of solvent and temperature, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This typically requires the optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group on the oxazole ring, leading to the formation of a carboxylic acid derivative.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl groups, leading to the formation of alcohol derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted morpholine derivatives.
科学研究应用
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
-
Biology: : The compound has been studied for its potential biological activity, including its ability to interact with various biological targets. It has shown promise as a lead compound for the development of new drugs.
-
Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound is used in the development of new materials with unique properties. Its structural features make it a valuable component in the design of advanced materials for various industrial applications.
作用机制
The mechanism of action of 4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action may include:
-
Enzyme Inhibition: : The compound can inhibit the activity of specific enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site.
-
Receptor Modulation: : The compound can modulate the activity of specific receptors by binding to their allosteric sites, leading to changes in receptor conformation and function.
相似化合物的比较
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
-
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-piperidin-4-ylpropyl)-1H-pyrrole-2-carboxamide: : This compound has a piperidine group instead of a morpholine group, which may lead to differences in its chemical reactivity and biological activity.
-
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-pyrrolidin-4-ylpropyl)-1H-pyrrole-2-carboxamide: : This compound has a pyrrolidine group instead of a morpholine group, which may affect its interaction with molecular targets and its overall biological activity.
属性
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-16-20(21(26-31-16)17-6-3-2-4-7-17)22(28)18-14-19(25-15-18)23(29)24-8-5-9-27-10-12-30-13-11-27/h2-4,6-7,14-15,25H,5,8-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCJGBXJSNMZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CNC(=C3)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
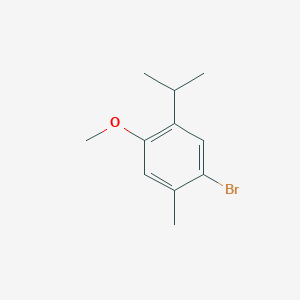
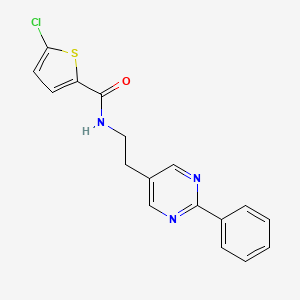
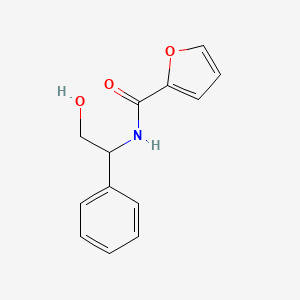
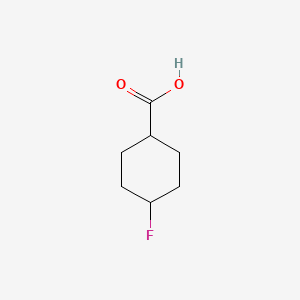
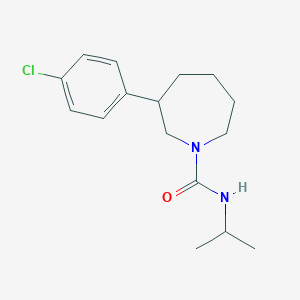

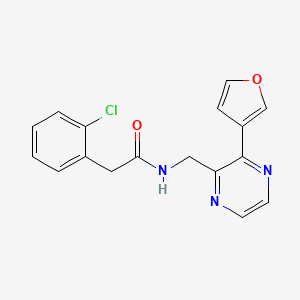
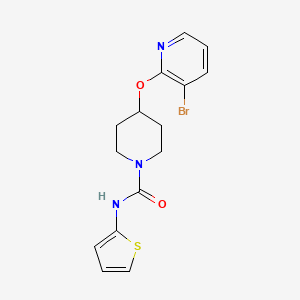
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2425020.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)
![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2425023.png)
